Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate is a synthetic organic compound with the molecular formula C22H33NO3 and a molecular weight of 359.5 g/mol . It is known for its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to an octanoate chain with an oxo group at the eighth position . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate typically involves a multi-step process. One common method starts with the reaction of 4-(piperidinomethyl)benzaldehyde with ethyl 8-bromo-8-oxooctanoate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production . The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . The oxo group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The exact pathways and targets are still under investigation, but its structure suggests it could modulate multiple biochemical processes .
Comparison with Similar Compounds
Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate can be compared with other similar compounds, such as:
Ethyl 8-oxo-8-[4-(morpholinomethyl)phenyl]octanoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate: Contains a pyrrolidine ring instead of a piperidine ring.
Ethyl 8-oxo-8-[4-(azetidinomethyl)phenyl]octanoate: Features an azetidine ring instead of a piperidine ring.
These compounds share similar chemical properties but differ in their biological activities and reactivity due to the variations in their ring structures . This compound is unique in its specific combination of functional groups, which may confer distinct advantages in certain applications .
Properties
IUPAC Name |
ethyl 8-oxo-8-[4-(piperidin-1-ylmethyl)phenyl]octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-26-22(25)11-7-4-3-6-10-21(24)20-14-12-19(13-15-20)18-23-16-8-5-9-17-23/h12-15H,2-11,16-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYDIGTCGYUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642727 |
Source
|
Record name | Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-87-6 |
Source
|
Record name | Ethyl η-oxo-4-(1-piperidinylmethyl)benzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.